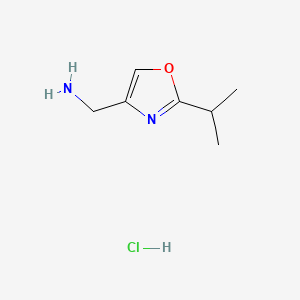
(1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride
Vue d'ensemble
Description
“(1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride” is a chemical compound with the CAS Number: 1958064-71-5 . It has a molecular weight of 146.62 and a linear formula of C6H11ClN2 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring with a methyl group attached to one of the nitrogen atoms . The compound also contains a phenethyl-amine group .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 146.62 and a linear formula of C6H11ClN2 .Applications De Recherche Scientifique
1. Fluorescent Zn(II) Sensors in Biological Imaging
- ZP9 and ZP10, containing a pyridyl-amine-pyrrole group, are fluorescent dyes used for Zn(II) sensing. They exhibit strong fluorescence enhancement upon Zn(II) binding and have shown efficacy in confocal microscopy for in vivo applications (Nolan et al., 2006).
Novel Routes in Chemical Synthesis
2. Chiral 1-(1H-Pyrrole) Derivatives Synthesis
- Synthesis methods for enantiomerically pure 1-(1H-pyrrole) derivatives, with applications in chemical synthesis and pharmaceuticals (Jefford et al., 1996).
3. New Route to Trisubstituted Pyrroles
- Innovative methods to produce 1,2,4-trisubstituted pyrroles, broadening the scope of pyrrole applications in synthetic chemistry (Friedrich et al., 2002).
Catalysis and Polymerization
4. Catalytic Applications of Palladacycles
- Palladacycles with bi- and tridentate ligands, including pyridin-2-ylmethyl-1H-indole, demonstrate efficacy as catalysts in Suzuki–Miyaura coupling and other reactions (Singh et al., 2017).
5. Nickel(II) Catalyzed Oligomerization and Polymerization
- Pyrazolylamine ligands, including ethyl-(1H-pyrrol-2-ylmethyl)-amine, enable nickel(II) catalyzed oligomerization or polymerization of ethylene, with outcomes varying based on co-catalyst and solvent (Obuah et al., 2014).
Supramolecular Chemistry
6. Pyrrole-2-carboxylate Dimer in Crystal Engineering
- Discovery of a robust supramolecular synthon involving pyrrole-2-carboxylates, with implications in self-assembly and crystal engineering (Yin and Li, 2006).
Synthesis and Characterization
7. Aluminum and Zinc Complexes with Pyrrole-Based Ligands
- Synthesis and characterization of aluminum and zinc complexes with pyrrole-based ligands, showcasing their potential in ring-opening polymerization of ɛ-caprolactone (Qiao et al., 2011).
8. Monoamine Oxidase Inhibitors from Pyrrole Derivatives
- Development of new pyrrole derivatives as selective inhibitors of monoamine oxidase (MAO), with potential therapeutic applications (La Regina et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mécanisme D'action
Mode of Action
Like other amines, it may interact with various receptors or enzymes in the body, leading to a cascade of biochemical reactions .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Given its structure, it might be involved in pathways related to amine metabolism .
Pharmacokinetics
As a hydrochloride salt, it is likely to be water-soluble, which could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of (1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride .
Propriétés
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.ClH/c1-16-11-5-8-14(16)12-15-10-9-13-6-3-2-4-7-13;/h2-8,11,15H,9-10,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQOSNYYBHXUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


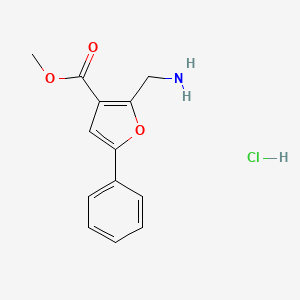
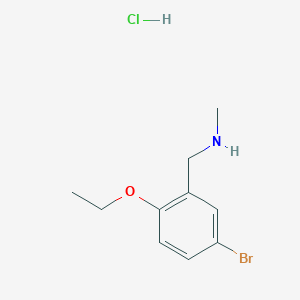
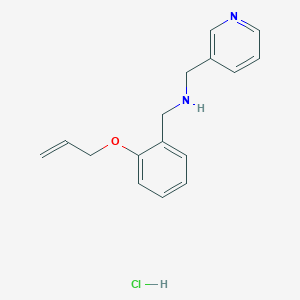

![4-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-3H-thiazol-2-ylideneamine hydrochloride](/img/structure/B3078571.png)
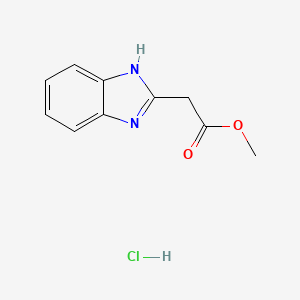
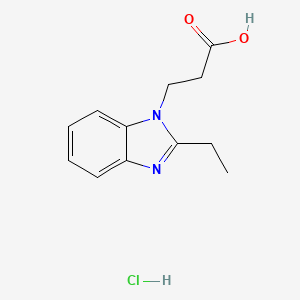
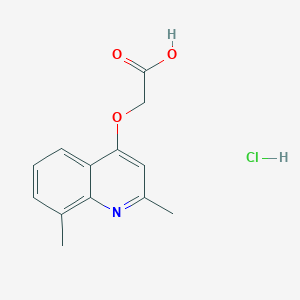
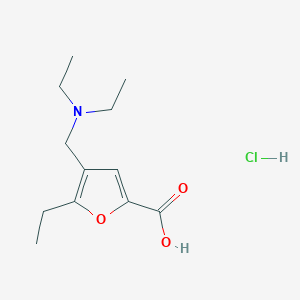
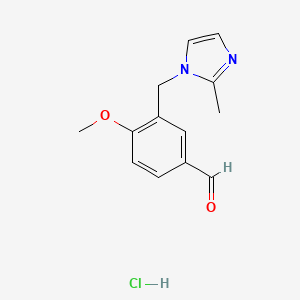
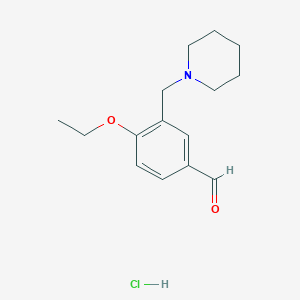
![3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078625.png)
![4-[4-(3-Fluoropropoxy)-2,5-dimethylbenzyl]morpholine hydrochloride](/img/structure/B3078630.png)
